molecular formula C10H15N B047224 2,4-Dimethyl-3-propylpyridine CAS No. 121259-17-4

2,4-Dimethyl-3-propylpyridine

Cat. No.: B047224
CAS No.: 121259-17-4
M. Wt: 149.23 g/mol
InChI Key: ORHFCJUBTJSGDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-3-propylpyridine is a heterocyclic organic compound with a pyridine ring substituted with two methyl groups at the 2nd and 4th positions and a propyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-3-propylpyridine can be achieved through several methods. One common approach involves the alkylation of 2,4-dimethylpyridine with a suitable propylating agent under basic conditions. For instance, 2,4-dimethylpyridine can be reacted with propyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalytic methods, such as using palladium or nickel catalysts, can be employed to facilitate the alkylation reaction. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-3-propylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to produce reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas for chlorination, nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated pyridine compounds.

Scientific Research Applications

2,4-Dimethyl-3-propylpyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-3-propylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to a cascade of biochemical reactions. The exact pathways and molecular targets are subject to ongoing research and may vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylpyridine: Lacks the propyl group at the 3rd position.

    3-Propylpyridine: Lacks the methyl groups at the 2nd and 4th positions.

    2,4,6-Trimethylpyridine: Has an additional methyl group at the 6th position.

Uniqueness

2,4-Dimethyl-3-propylpyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2,4-dimethyl-3-propylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-4-5-10-8(2)6-7-11-9(10)3/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHFCJUBTJSGDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CN=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.